[3-[2-Tris(trimethylsilyloxy)silylethyl]phenyl]methyl 2-methylprop-2-enoate
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Description
Scientific Research Applications
Hydrogel Formulations for Drug Release in Ophthalmic Lenses
The compound has been investigated for its role in drug-releasing contact lens materials. A study explored hydrogels containing this silicon-containing monomer for their potential in controlled drug delivery within ophthalmic applications. These hydrogels demonstrated promising properties for lens materials, with the ability to control the release of antibiotics and antiseptics, suggesting their suitability for therapeutic contact lenses (Paradiso et al., 2014).
Organic Synthesis and Chemical Transformations
This compound has been utilized in organic synthesis, particularly in the Baylis-Hillman reaction for the stereoselective synthesis of methyl (2E)-3-aryl-2-hydroxymethylprop-2-enoates. This showcases its versatility in facilitating complex chemical transformations and constructing valuable compounds for further chemical applications (Basavaiah et al., 2000).
Advanced Material Synthesis
Research has also delved into its application in the synthesis of advanced materials. For example, it has been used in the intramolecular chain hydrosilylation of alkynylphenylsilanes, highlighting its role in producing benzosiloles through complex reaction mechanisms. This application underscores its utility in creating novel materials with potential electronic or photonic properties (Arii et al., 2016).
Silylation and GC-Derivatization Reactions
The compound is pivotal in the synthesis and applications of silyl 2-methylprop-2-ene-1-sulfinates for preparative silylation and gas chromatography (GC) derivatization reactions. This research indicates its significance in modifying and analyzing polyols and carbohydrates, facilitating their analysis and understanding their chemical behavior (Marković et al., 2016).
Hydrogen Bonding and Silanol Chemistry
Another study explored the synthesis and characterization of tripodal trisilanol compounds, shedding light on new hydrogen bonding motifs and the chemical behavior of silicon-based compounds. This research contributes to a deeper understanding of silanol chemistry and its potential in creating materials with unique properties (Kawakami et al., 2015).
properties
IUPAC Name |
[3-[2-tris(trimethylsilyloxy)silylethyl]phenyl]methyl 2-methylprop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O5Si4/c1-19(2)22(23)24-18-21-14-12-13-20(17-21)15-16-31(25-28(3,4)5,26-29(6,7)8)27-30(9,10)11/h12-14,17H,1,15-16,18H2,2-11H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMTYRQTFYSIHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC1=CC=CC(=C1)CC[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O5Si4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-[2-Tris(trimethylsilyloxy)silylethyl]phenyl]methyl 2-methylprop-2-enoate |
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